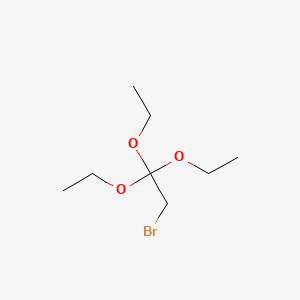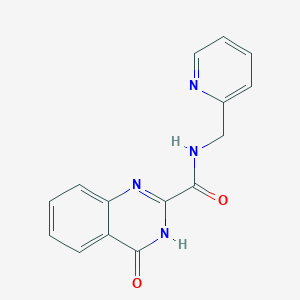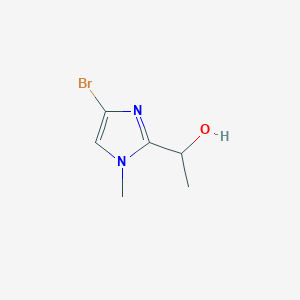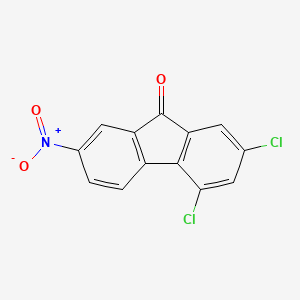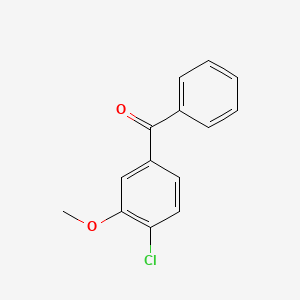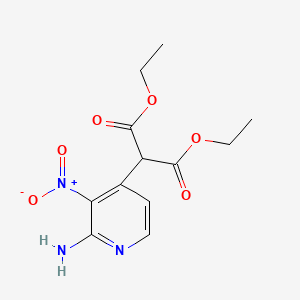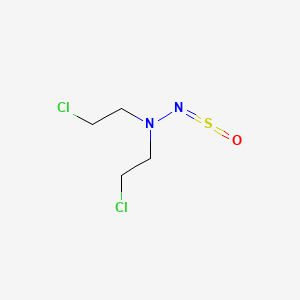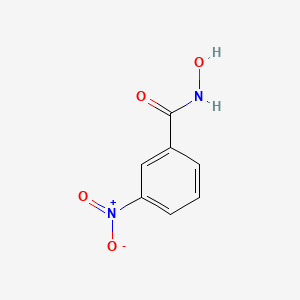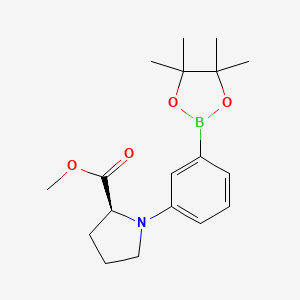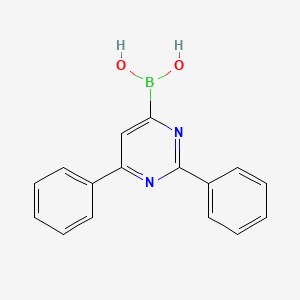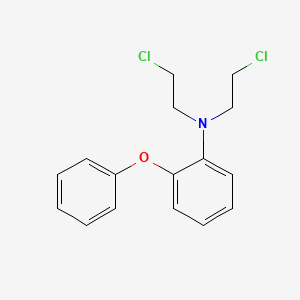
n,n-Bis(2-chloroethyl)-2-phenoxyaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Bis(2-chloroethyl)-2-phenoxyaniline is a chemical compound known for its applications in various fields, including chemistry, biology, medicine, and industry. It is characterized by the presence of two chloroethyl groups attached to a phenoxyaniline structure, making it a versatile compound for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(2-chloroethyl)-2-phenoxyaniline typically involves the reaction of 2-phenoxyaniline with 2-chloroethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{2-Phenoxyaniline} + \text{2-Chloroethyl Chloride} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and distillation to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Bis(2-chloroethyl)-2-phenoxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The chloroethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
N,N-Bis(2-chloroethyl)-2-phenoxyaniline has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N,N-Bis(2-chloroethyl)-2-phenoxyaniline involves its interaction with cellular components, leading to various biochemical effects. It can form covalent bonds with DNA, proteins, and other biomolecules, resulting in the inhibition of cellular processes. The molecular targets and pathways involved include DNA alkylation and disruption of protein function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Bis(2-chloroethyl)amine: A related compound with similar chemical properties but different applications.
N,N-Bis(2-chloroethyl)methylamine: Another similar compound used in different industrial and research contexts.
Uniqueness
N,N-Bis(2-chloroethyl)-2-phenoxyaniline is unique due to its specific structure, which imparts distinct chemical reactivity and biological activity. Its phenoxyaniline moiety differentiates it from other bis(2-chloroethyl) compounds, providing unique properties and applications.
Eigenschaften
CAS-Nummer |
27077-16-3 |
|---|---|
Molekularformel |
C16H17Cl2NO |
Molekulargewicht |
310.2 g/mol |
IUPAC-Name |
N,N-bis(2-chloroethyl)-2-phenoxyaniline |
InChI |
InChI=1S/C16H17Cl2NO/c17-10-12-19(13-11-18)15-8-4-5-9-16(15)20-14-6-2-1-3-7-14/h1-9H,10-13H2 |
InChI-Schlüssel |
QVTHUHDLSZTKLX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2N(CCCl)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


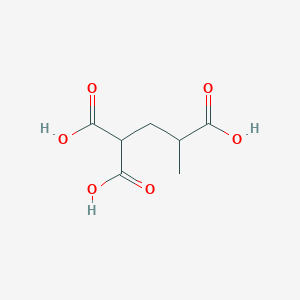
![3-(Aminomethyl)benzo[c][1,2]oxaborole-1,7(3H)-diol hydrochloride](/img/structure/B13989512.png)

